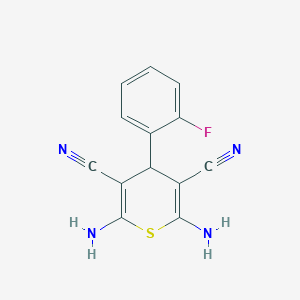

2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile

Beschreibung

2,6-Diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile (DFTD) is a carbonitrile-containing compound identified as a selective, reversible covalent inhibitor of elongation factor 2 kinase (eEF-2K), a therapeutic target in cancer due to its role in tumor-cell survival and proliferation . DFTD exhibits a two-step inhibition mechanism: rapid initial binding followed by slower reversible inactivation via formation of a thioimidate adduct between its nitrile group and Cys-146 in eEF-2K’s ATP-binding site. This residue is non-conserved among kinases, enabling DFTD’s selectivity . Molecular docking studies suggest the 2-fluorophenyl substituent optimizes steric and electronic interactions with the active site .

Eigenschaften

IUPAC Name |

2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN4S/c14-10-4-2-1-3-7(10)11-8(5-15)12(17)19-13(18)9(11)6-16/h1-4,11H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJZMMYXPAJDKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C(=C(SC(=C2C#N)N)N)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353918 | |

| Record name | 2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208254-22-2 | |

| Record name | 2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Design and Mechanistic Pathway

The most efficient method for synthesizing 2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile involves a one-pot MCR of 2-fluorobenzaldehyde, malononitrile, and cyanothioacetamide under microwave irradiation (MWI). This solvent-free approach eliminates the need for exogenous catalysts, aligning with green chemistry principles. The reaction proceeds via a Knoevenagel condensation between 2-fluorobenzaldehyde and malononitrile, followed by nucleophilic attack of cyanothioacetamide and cyclization to form the thiopyran core (Scheme 1).

Scheme 1: Proposed Mechanism

-

Knoevenagel Condensation : 2-Fluorobenzaldehyde reacts with malononitrile to form an arylidene intermediate.

-

Nucleophilic Addition : Cyanothioacetamide attacks the electrophilic carbon of the arylidene, generating a thioenolate.

-

Cyclization : Intramolecular cyclization yields the 4H-thiopyran ring, stabilized by amino and cyano groups.

Optimization of Reaction Conditions

Key parameters influencing yield and reaction time include microwave power, temperature, and reactant stoichiometry. Experiments conducted at 250 W and 80°C in ethanol achieved completion within 5–18 minutes, as monitored by TLC. The absence of catalysts simplifies purification, with the product precipitating directly from the reaction mixture.

Table 1: Reaction Conditions for Selected Thiopyran Derivatives

Experimental Procedure and Characterization

Step-by-Step Synthesis

-

Reactant Preparation : Combine equimolar quantities (1 mmol) of 2-fluorobenzaldehyde, malononitrile, and cyanothioacetamide in 5 mL ethanol.

-

Microwave Irradiation : Subject the mixture to MWI at 250 W (80°C) until reaction completion (TLC monitoring).

-

Work-Up : Cool the mixture, filter the precipitate, and wash with cold ethanol to isolate the product.

Spectroscopic Characterization

The compound was characterized using IR, NMR, and mass spectrometry:

Table 2: Spectroscopic Data for this compound

| Technique | Data |

|---|---|

| IR | 3440, 3325, 2200 cm⁻¹ |

| ¹H NMR | δ 4.52 (s, 1H), 6.95 (br s, 4H), 7.48–7.86 (m, 4H) |

| ¹³C NMR | 151.3 (C=S), 143.5 (C–F), 128.8–118.9 (Ar–C), 72.1 (C–CN) |

| HRMS | m/z 322.0954 [M + Na]⁺ (Calc. 322.0961) |

Comparative Analysis with Alternative Methods

Catalyst-Driven Approaches

While the MWI method is catalyst-free, other thiopyran syntheses employ heterogeneous catalysts like Ag/SiO₂ or Fe-based MOFs. For example, Ag/SiO₂ facilitates pyran derivatives via three-component reactions but requires longer reaction times (20–60 minutes) and organic solvents. In contrast, the MWI protocol achieves higher yields (89%) under milder conditions.

Solvent-Free vs. Solvent-Based Systems

The use of ethanol in MWI synthesis minimizes environmental impact compared to solvent-free methods involving toxic reagents. However, solvent-free systems (e.g., hydrazine hydrate with Fe@CuO nanocatalysts) claim comparable yields (85–92%) for pyridone analogues, albeit with distinct heterocyclic products.

Advantages and Limitations of the MWI Method

Green Chemistry Metrics

Scalability Challenges

Despite its efficiency, scaling MWI reactions to industrial levels requires specialized equipment, potentially limiting broad adoption. Additionally, the fluorophenyl group’s electron-withdrawing nature may necessitate adjusted stoichiometry for bulk synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitrile groups to amines.

Substitution: Nucleophilic substitution reactions are common, where amino groups can be replaced with other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines from nitrile groups .

Wissenschaftliche Forschungsanwendungen

2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications, including:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Materials Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules

Wirkmechanismus

The mechanism of action of 2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Thiopyran Scaffold

2.6-Diamino-4-(2,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile

- Structural Difference : The 2,4-dimethoxyphenyl group replaces the 2-fluorophenyl moiety.

2.6-Diamino-4-(4-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile

- Structural Difference : Fluorine is at the para position instead of ortho.

- Implications: The para substitution may disrupt optimal spatial alignment with Cys-146, reducing potency compared to DFTD. No biological data confirm this hypothesis .

2.6-Diamino-4-(cyclohex-3-en-1-yl)-4H-thiopyran-3,5-dicarbonitrile

- Structural Difference : A cyclohexenyl group replaces the aromatic substituent.

- Implications : The aliphatic ring may reduce π-π interactions with the hydrophobic active site. Synthesis methods are similar to DFTD, but activity against eEF-2K is unreported .

2.6-Diamino-4-(3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile

- Structural Difference : A nitro group at the meta position introduces strong electron-withdrawing effects.

- Implications: The nitro group could enhance electrophilicity of the nitrile warhead but may also increase toxicity. No inhibition data are available .

Core Scaffold Modifications

4-(3-Methoxyphenyl)-2,6-dioxo-3,5-piperidinedicarbonitrile (MDP)

- Structural Difference : A piperidinedicarbonitrile core replaces the thiopyran ring.

- Mechanistic Similarity : MDP also acts as a reversible covalent inhibitor of eEF-2K via nitrile-mediated adduct formation. However, its pharmacokinetic profile (e.g., solubility, stability) may differ due to the saturated ring .

A-484954

Key Findings and Mechanistic Insights

Biologische Aktivität

2,6-Diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile (DFTD) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This compound contains a thiopyran ring, amino groups, and a fluorophenyl substituent, which contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C13H9FN4S

- Molecular Weight : 270.3 g/mol

- Structural Features : The compound features a five-membered thiopyran ring with two amino groups and two cyano groups, along with a fluorinated phenyl group that enhances its biological activity.

DFTD has been identified as a reversible covalent inhibitor of elongation factor 2 kinase (eEF-2K), an enzyme crucial for protein synthesis and cellular growth regulation. The mechanism involves:

- Initial Binding : DFTD binds rapidly to eEF-2K.

- Reversible Inactivation : A slower step occurs where the nitrile group forms a thioimidate adduct with a cysteine residue (Cys146) in the active site of eEF-2K, leading to inhibition of the enzyme's activity .

This interaction has implications for cancer therapy, as modulating eEF-2K activity can enhance the effectiveness of chemotherapeutic agents.

Biological Activity Overview

The biological activities associated with DFTD include:

Case Studies and Research Findings

Several studies have explored the biological activity of DFTD and its analogs:

- Inhibition of eEF-2K : Research demonstrated that DFTD acts as a time-dependent inhibitor of eEF-2K, providing kinetic evidence for its mechanism of action. This study utilized molecular docking to confirm binding interactions within the enzyme's active site .

- Structure-Activity Relationship Studies : Investigations into analogs of DFTD revealed that modifications to the thiopyran ring and substituents significantly affect biological activity. For instance, analogs with different aromatic groups exhibited varying levels of inhibitory activity against eEF-2K, highlighting the importance of structural diversity in drug design.

Comparative Analysis with Similar Compounds

A comparison of DFTD with similar compounds illustrates its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,6-Diamino-4-(4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile | Methoxy group instead of fluorine | Potential eEF-2K inhibitor |

| 2,6-Diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile | Chlorine substituent | Inhibitory activity against TPS |

| 2-Amino-3-cyano-1-(substituted phenyl)thiopropanamide | Different thiol structure | Antitumor activity reported |

DFTD stands out due to its specific combination of functional groups that enhance its reactivity and biological profile compared to these similar compounds.

Q & A

Q. What are the optimized synthetic protocols for 2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile, and how do reaction conditions influence yield?

The synthesis typically involves multicomponent reactions using aldehydes, amines, and cyanothioacetamide. For example, NH2.MIL-101(Fe)/ED , a nanomagnetic catalyst, has been employed to improve efficiency under refluxing ethanol or ultrasonic irradiation, achieving yields >85% . Key parameters include:

- Catalyst loading : 10–15 mg optimal for maximal yield.

- Solvent : Ethanol enhances solubility and reaction homogeneity.

- Temperature : Reflux (~80°C) or ultrasound (40–50°C) reduces reaction time (2–4 hours vs. 24 hours for conventional methods).

Q. How can structural characterization (NMR, IR) confirm the identity of the compound?

- <sup>1</sup>H NMR : A singlet at δ 4.52 ppm corresponds to the thiopyran ring proton. Aromatic protons from the 2-fluorophenyl group appear as doublets (δ 7.64–8.14 ppm) due to coupling with fluorine .

- <sup>13</sup>C NMR : Peaks at δ 115.2–118.7 ppm confirm nitrile carbons, while δ 42.4–71.9 ppm correspond to the thiopyran backbone .

- IR : Stretching bands at ~2200 cm<sup>-1</sup> (C≡N) and ~3350 cm<sup>-1</sup> (NH2) validate functional groups .

Q. What catalytic systems improve the synthesis efficiency of this compound?

- NH2.MIL-101(Fe)/ED : A recyclable MOF-based catalyst reduces reaction time and increases yield via Lewis acid-base interactions .

- 2-Aminoethanol solvent : Facilitates cyclization by acting as both a base and solvent .

Advanced Research Questions

Q. What is the mechanism of eEF-2K inhibition by this compound, and how does its covalent binding differ from other kinase inhibitors?

The compound acts as a reversible covalent inhibitor targeting Cys-146 in eEF-2K’s active site. The nitrile group forms a transient thioimidate adduct (~4.5 Å proximity to Cys-146), distinct from irreversible inhibitors like acrylamides . Selectivity arises because Cys-146 is non-conserved in other kinases, minimizing off-target effects .

Q. How do kinetic studies elucidate the compound’s mode of action?

Kinetic assays reveal a two-step inhibition mechanism :

Q. Are there contradictions in reported mechanisms (reversible vs. irreversible), and how can they be resolved?

Initial studies misclassified the compound as irreversible due to prolonged incubation times . Later work using mutational analysis (Cys146Ala) and reversibility assays (activity recovery post-dialysis) confirmed reversible binding . Contradictions likely stem from methodological differences (e.g., assay duration or enzyme purity).

Q. What molecular modeling approaches validate the interaction between the compound and eEF-2K’s active site?

Q. How does the compound’s cytotoxicity profile compare across cancer cell lines?

While direct cytotoxicity data for this compound is limited, structurally related dihydropyridines (e.g., indole-containing analogs) show IC50 values of 12–45 µM against MDA-MB-231 breast cancer cells . The fluorophenyl substituent may enhance membrane permeability and target affinity compared to chlorophenyl analogs .

Data Contradiction Analysis

- Reversibility vs. Irreversibility : Early studies using homology models suggested irreversible binding , but mutational and kinetic analyses later demonstrated reversibility .

- Synthetic Yields : Conventional methods (e.g., 2-aminoethanol solvent) yield ~70% , while NH2.MIL-101(Fe)/ED improves this to >85% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.